Aziridin-1-yl(4-methylpiperazin-1-yl)methanone
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Overview
Description
(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features both aziridine and piperazine moieties. Aziridine is a three-membered nitrogen-containing ring, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two functional groups in a single molecule makes (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone an interesting compound for various chemical and biological applications.
Preparation Methods
The synthesis of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of aziridine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The aziridine ring is known to be highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can lead to the inhibition of key enzymes and the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone can be compared with other compounds containing aziridine or piperazine moieties. Similar compounds include:
Aziridine derivatives: These compounds share the reactive aziridine ring and are known for their biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and are widely used in pharmaceuticals for their therapeutic properties.
The uniqueness of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone lies in the combination of both aziridine and piperazine moieties, which may confer distinct chemical and biological properties compared to compounds containing only one of these functional groups.
Properties
IUPAC Name |
aziridin-1-yl-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-9-2-4-10(5-3-9)8(12)11-6-7-11/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBURSXZKYGOLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555597 |
Source
|
Record name | (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116818-62-3 |
Source
|
Record name | (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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